Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate

Methotrexate synthesis Process chemistry Intermediate purification

Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate (CAS 66104-81-2, MF: C₁₃H₁₄N₂O₅Zn, MW: 343.64 g/mol), also designated as N-[4-(methylamino)benzoyl]-L-glutamic acid zinc salt or L(+)-N-(p-methylamino benzoyl)glutamate zinc, is a chiral organometallic zinc complex of a benzoylated L-glutamic acid derivative. This compound serves as a critical protected intermediate in the industrial synthesis of methotrexate (MTX), the gold-standard antifolate chemotherapeutic and disease-modifying antirheumatic drug (DMARD).

Molecular Formula C13H14N2O5Zn
Molecular Weight 343.6 g/mol
Cat. No. B12287824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate
Molecular FormulaC13H14N2O5Zn
Molecular Weight343.6 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Zn+2]
InChIInChI=1S/C13H16N2O5.Zn/c1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;+2/p-2
InChIKeyHKSAKGRLQPUPIZ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate (CAS 66104-81-2) – Product Identity and Procurement Baseline


Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate (CAS 66104-81-2, MF: C₁₃H₁₄N₂O₅Zn, MW: 343.64 g/mol), also designated as N-[4-(methylamino)benzoyl]-L-glutamic acid zinc salt or L(+)-N-(p-methylamino benzoyl)glutamate zinc, is a chiral organometallic zinc complex of a benzoylated L-glutamic acid derivative [1]. This compound serves as a critical protected intermediate in the industrial synthesis of methotrexate (MTX), the gold-standard antifolate chemotherapeutic and disease-modifying antirheumatic drug (DMARD) [2]. The zinc salt is specifically disclosed as the preferred intermediate form in foundational methotrexate process patents (US 4,136,101; US 4,374,987) for the preparation of dialkyl N-(p-methylaminobenzoyl)glutamates and ultimately high-purity methotrexate [3]. Commercially, the compound is supplied at ≥95% purity for research and development use, with industrial-grade material available at 98–99% purity for pharmaceutical intermediate applications .

Why Generic Substitution of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate with Alternative Salts or the Free Acid Fails in Methotrexate Synthesis and Research Applications


The zinc cation in this compound is not a biologically inert counterion; it confers three functionally indispensable properties that cannot be replicated by the corresponding disodium salt, free acid (CAS 52980-68-4), or alternative metal salts. First, the zinc coordination imparts crystallinity to the glutamate derivative, enabling purification to 80–90% purity, whereas the disodium salt is amorphous and achievable only at 55–70% purity [1]. Second, the zinc salt reduces the esterification reaction time from approximately three days (disodium) to 3–8 hours under ambient conditions without yield sacrifice [2]. Third, the zinc salt enables a purification-by-precipitation strategy in methotrexate manufacturing, where the intermediate zinc methotrexate is selectively precipitated at pH 6.0 to remove organic and inorganic impurities, ultimately yielding methotrexate of >98% purity [3]. These properties are cation-specific: barium salts introduce toxicity concerns requiring additional purification, while magnesium and strontium salts lack the same precipitation selectivity profile [3]. Generic substitution therefore introduces either unacceptable purity deficits, extended processing timelines, or both.

Quantitative Evidence Guide: Differentiating Performance of Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate Against Closest Analogs


Crystalline Zinc Salt Achieves 80–90% Intermediate Purity Versus 55–70% for the Amorphous Disodium Salt

US Patent 4,136,101 explicitly discloses that the crystalline nature of zinc N-(p-methylaminobenzoyl)-L-(+)-glutamate enables facile purification by recrystallization, achieving a purity of approximately 80–90%. In direct contrast, the corresponding disodium salt is described as amorphous or gelatinous, cannot be readily purified by crystallization, and is typically obtained at only 55–70% purity [1]. This ~25–30 percentage-point purity differential, achieved without chromatographic intervention, is mechanically linked to the zinc cation's ability to template a crystalline lattice, a property absent in alkali metal salts of this ligand.

Methotrexate synthesis Process chemistry Intermediate purification Crystallinity-driven purity

Zinc Salt Reduces Esterification Reaction Time by Over 90%: 3–8 Hours Versus ~72 Hours for the Disodium Salt

The same patent (US 4,136,101) establishes that the disodium salt of N-(p-methylaminobenzoyl)glutamic acid requires approximately three days (~72 hours) to complete esterification with ethanol at 25–30°C due to its low solubility in ethanol. In contrast, the zinc salt reacts under essentially identical anhydrous conditions with ethanolic HCl at ambient temperature (20–35°C) for only 3–8 hours, preferably 5 hours, to achieve complete conversion to diethyl N-(p-methylaminobenzoyl)-L-glutamate with no sacrifice in yield [1]. This represents a >90% reduction in reaction time.

Esterification kinetics Process intensification Methotrexate intermediate Reaction time reduction

Zinc Salt Intermediate Delivers Methotrexate API at >98% Purity and ~46% Overall Yield in the Preferred Industrial Process

US Patent 4,374,987 describes an improved methotrexate process wherein the zinc salt of N-methyl-p-aminobenzoylglutamate is reacted simultaneously with 2,4,5,6-tetraaminopyrimidine sulfate and 1,1,3-tribromoacetone in water at pH ~2.0 and 50°C, followed by precipitation of the intermediate zinc methotrexate at pH 6.0 for purification. The final methotrexate is obtained at >98% purity with a 46% overall yield based on the starting N-MePABG zinc salt [1]. A 2026 Chinese-language optimization study independently confirmed that using 对甲氨基苯甲酰谷氨酸锌盐 (the target compound) as starting material with tetraaminopyrimidine sulfate and 1,1,3-tribromoacetone at pH 2.0–2.5, followed by disodium salt formation and acetone crystallization, achieves methotrexate disodium salt with >98.0% purity and >40% overall yield, with the process being described as 'relatively simple, with cheap and readily available raw materials, and suitable for industrial production' [2].

Methotrexate API Process yield API purity Zinc salt precipitation GMP intermediate

The Free Acid Form (CAS 52980-68-4) Is a Validated DNMT1 Inhibitor (IC₅₀ = 67 µM), but the Zinc Salt Provides a Crystalline, Storable, and Directly Reactive Intermediate Form for Further Derivatization

The free acid form of the ligand, N-[4-(methylamino)benzoyl]-L-glutamic acid (CAS 52980-68-4; also known as Methotrexate EP Impurity L), has been demonstrated to act as an inhibitor of human DNA methyltransferase 1 (DNMT1) with a reported IC₅₀ of 6.70 × 10⁴ nM (67 µM) against recombinant full-length DNMT1 in a biochemical assay [1]. More broadly, N-benzoyl amino acid derivatives—specifically L-glutamic acid derivatives 22, 23, and 24 described by Garella et al. (2016)—showed the highest ability among 27 synthesized analogs to prevent DNMT-dependent DNA methylation in total cell lysate, with compound 22 inhibiting both DNMT1 and DNMT3A in a concentration-dependent manner in the micromolar range [2]. While the zinc salt itself has not been directly assayed for DNMT inhibition, the zinc complex offers a crystalline, shelf-stable form that can be directly converted to the bioactive free acid under physiological or mildly acidic conditions, a property exploited in its use as a methotrexate intermediate where the zinc is removed during the acid-mediated esterification or cyclization step.

DNA methyltransferase inhibition DNMT1 Epigenetics Prodrug strategy

Zinc Coordination Confers Crystallinity; Alternative Metal Salts (Mg, Ca, Sr) Are Amorphous, Gelatinous, or Lack the Same Precipitation Selectivity in MTX Purification

US Patent 4,136,101 explicitly states that zinc salts of (p-aminobenzoyl)glutamic acids are crystalline and readily purified, whereas 'other metal salts tend to be amorphous or gelatinous' [1]. US Patent 4,374,987 further differentiates the zinc salt from alkali metal (sodium, potassium) and calcium salts: the zinc salt of methotrexate selectively precipitates at pH 6.0 and can be filtered, washed, and redissolved, providing a purification node that removes both organic impurities and inorganic salts. Alkali metal MTX salts remain water-soluble across a broad pH range and cannot be purified by this selective precipitation strategy [2]. In the context of MTX-metal complexes for biological applications, zinc methotrexate (ZnMTX) showed distinct thermal degradation behavior (no plateau; uninterrupted mass loss until 300°C) compared to strontium MTX (plateau until 305°C) and magnesium MTX (plateau absent, similar to ZnMTX but with different hydrated water content), reflecting fundamentally different coordination geometries and solid-state properties [3].

Metal salt comparison Crystallinity Solid-state properties Process selectivity

Industrial Production Viability Demonstrated at Multi-Kilogram Scale with 98–99% Purity and Multiple Independent Vendor Supply Chains

The target compound is commercially available from multiple independent Chinese and international suppliers at industrial scale. Reported specifications include: 98% purity (沧州恩科医药科技有限公司), 99% purity with heavy metals <1 ppm (湖北实顺生物科技有限公司), industrial-grade 99% purity packaged in 25 kg drums (石家庄瑞田生化有限公司), and research-grade 95% purity from US-based AKSci [1]. The compound has dedicated environmental impact assessment reports (环评报告) filed in China for industrial production, indicating established manufacturing infrastructure [2]. Multiple Chinese-language process research publications and patents from 2019–2026 continue to use this zinc salt as the preferred starting material for methotrexate synthesis, confirming its entrenched position in the industrial supply chain [3]. In contrast, the corresponding disodium salt, free acid, or alternative metal salts (Mg, Ca, Sr, Ba) of N-(p-methylaminobenzoyl)-L-glutamate are not available at comparable industrial scale or purity, reflecting the market's selection of the zinc salt as the standard intermediate form.

Supply chain Industrial procurement Vendor qualification GMP intermediate

Best-Fit Research and Industrial Scenarios for Zinc(II) (S)-2-(4-(methylamino)benzamido)pentanedioate Based on Quantitative Evidence


Industrial Methotrexate API Manufacturing: The Zinc Salt as the Preferred Protected Glutamate Side-Chain Intermediate

This compound is the established industrial intermediate for the convergent synthesis of methotrexate. US Patent 4,374,987 demonstrates that using zinc N-(p-methylaminobenzoyl)-L-glutamate with tetraaminopyrimidine sulfate and 1,1,3-tribromoacetone in a single-pot aqueous reaction at pH 2.0–2.5 directly yields methotrexate, eliminating the oxidation step required by the earlier dibromopropionaldehyde process. The zinc salt's crystallinity (80–90% purity vs. 55–70% for the disodium alternative) reduces the impurity burden entering the final API . A 2026 Chinese process optimization study confirmed >40% overall yield and >98% final purity using this zinc salt as the starting material under optimized conditions (pH 2.0–2.5, HPLC monitoring, acetone crystallization of the disodium salt), with the process described as suitable for industrial scale-up . For generic API manufacturers and CDMOs, sourcing this zinc salt intermediate at ≥98% purity from qualified vendors directly enables a two-step process to pharmacopoeia-grade methotrexate.

Epigenetic Probe Development: A Crystalline, Storable Source of the DNMT-Inhibitory N-Benzoyl-L-Glutamate Pharmacophore

The ligand scaffold N-[4-(methylamino)benzoyl]-L-glutamic acid has validated DNMT1 inhibitory activity (IC₅₀ = 67 µM) and belongs to a broader class of N-benzoyl amino acid derivatives shown by Garella et al. (2016) to inhibit both DNMT1 and DNMT3A in the micromolar range, with L-glutamic acid derivatives 22, 23, and 24 exhibiting the highest activity among 27 tested analogs . The zinc salt offers a crystalline, ambient-stable form that can be directly used in further medicinal chemistry derivatization—such as esterification, amidation, or pteridine cyclization—without the handling difficulties and purity limitations of the amorphous free acid or disodium salt. Researchers exploring next-generation non-nucleoside DNMT inhibitors can use this compound as a single, high-purity starting material for library synthesis, with the zinc cation being readily removed during workup or under the acidic conditions of the intended biological assay.

Process Chemistry Research on Metal-Mediated Purification Strategies for Antifolate Intermediates

This compound exemplifies a generalizable process chemistry principle: the use of a zinc counterion to confer crystallinity and pH-dependent precipitation behavior on otherwise amorphous or gelatinous glutamate derivatives. US Patent 4,136,101 explicitly contrasts the crystalline zinc salt with amorphous alternative metal salts , while US Patent 4,374,987 leverages this property at two stages—first for the N-MePABG intermediate and subsequently for the zinc methotrexate precipitation at pH 6.0—to achieve >98% final API purity without chromatography . For process R&D groups developing synthetic routes to other antifolates (e.g., pemetrexed, raltitrexed, pralatrexate) or related N-acyl glutamate derivatives, this zinc salt serves as both a practical starting material and a methodological precedent for metal-templated purification. The thermal stability data from the 2022 MDPI study further differentiate zinc, strontium, and magnesium complexes in terms of degradation profiles and crystallinity, providing a comparative dataset for solid-form screening .

Methotrexate Impurity Profiling and Reference Standard Qualification

The free acid form of this compound's ligand, N-[4-(methylamino)benzoyl]-L-glutamic acid (CAS 52980-68-4), is officially designated as Methotrexate EP Impurity L in the European Pharmacopoeia . The zinc salt (CAS 66104-81-2) can serve as a highly pure, crystalline precursor for the preparation of this impurity reference standard through simple acid-mediated demetallation. Because the zinc salt is obtainable at 98–99% purity from industrial sources, it provides a more reliable starting point for impurity standard preparation than isolation of the impurity from degraded methotrexate API. Analytical development laboratories supporting methotrexate ANDA filings and DMF submissions can procure the zinc salt as a stable, well-characterized precursor for EP Impurity L generation and HPLC method validation.

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